(4-Fluorophenyl)methyl 4-ethoxybenzoate
Description
(4-Fluorophenyl)methyl 4-ethoxybenzoate is an ester derivative featuring a 4-ethoxybenzoate moiety linked to a (4-fluorophenyl)methyl group. This compound combines the electronic effects of the fluorine atom on the phenyl ring with the steric and solubility properties imparted by the ethoxy group on the benzoate. Such structural features are critical in pharmaceutical and materials science applications, where substituent variations influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-2-19-15-9-5-13(6-10-15)16(18)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCEVBBIGVELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl 4-ethoxybenzoate typically involves the esterification of 4-ethoxybenzoic acid with (4-fluorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzophenone.
Reduction: (4-Fluorophenyl)methyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)methyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on the Benzoate Ring
The ethoxy group at the 4-position of the benzoate distinguishes this compound from analogs with shorter or longer alkoxy chains. For example:
| Compound Name | Alkoxy Substituent | Phase Transition (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|
| 4-Hydroxyphenyl 4-methoxybenzoate 1 | Methoxy (C1) | 120–125 | 78 | Higher melting point due to shorter chain |
| 4-Hydroxyphenyl 4-ethoxybenzoate 2 | Ethoxy (C2) | 95–100 | 82 | Lower phase transition temperature |
| 4-Hydroxyphenyl 4-propoxybenzoate 3 | Propoxy (C3) | 80–85 | 75 | Enhanced solubility in non-polar solvents |
The ethoxy group in (4-fluorophenyl)methyl 4-ethoxybenzoate likely reduces crystallinity compared to methoxy derivatives, improving solubility while maintaining moderate thermal stability.
Ester Group Variations
The (4-fluorophenyl)methyl ester group contrasts with other ester substituents in terms of electronic and steric effects:
- Methyl 4-ethoxybenzoate (): The methyl ester lacks the fluorophenyl group, resulting in lower lipophilicity and reduced steric hindrance. This may accelerate hydrolysis rates compared to bulkier aryl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
